3,4-dichloro-2-pentoxy-2H-furan-5-one
Description
Properties
CAS No. |
5405-45-8 |
|---|---|
Molecular Formula |
C9H12Cl2O3 |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
3,4-dichloro-2-pentoxy-2H-furan-5-one |
InChI |
InChI=1S/C9H12Cl2O3/c1-2-3-4-5-13-9-7(11)6(10)8(12)14-9/h9H,2-5H2,1H3 |
InChI Key |
LNUIJWDSBDXIBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1C(=C(C(=O)O1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below compares 3,4-dichloro-2-pentoxy-2H-furan-5-one with structurally related 2(5H)-furanones:
Key Observations :
- Steric Bulk : Compounds with phenyl groups (e.g., 3,4-diphenyl-5H-furan-2-one) exhibit higher steric hindrance, which may reduce reactivity in nucleophilic substitutions .
Physical and Chemical Properties
Reactivity Trends :
- Electrophilic Reactivity: Chlorine atoms at C3/C4 make the furanone ring susceptible to nucleophilic attack, as seen in the synthesis of 4-amino derivatives via Michael addition (e.g., glycine methyl ester reactions) .
- Substituent Exchange : The pentoxy group can be replaced under basic conditions, similar to methoxy group displacement in related compounds .
Key Challenges :
Q & A
Q. What are the recommended synthetic pathways for 3,4-dichloro-2-pentoxy-2H-furan-5-one, and how can purity be optimized?
The compound is typically synthesized via tandem Michael addition-elimination reactions. A common approach involves reacting 3,4-dichloro-5-alkoxy-2(5H)-furanone derivatives with nucleophiles (e.g., amines or alcohols) in the presence of a base like triethylamine. For example, glycine methyl ester reacts with 3,4-dichloro-5-methoxyfuran-2(5H)-one under inert conditions (e.g., nitrogen atmosphere) to yield functionalized furanones . Purification via silica gel column chromatography with a gradient of petroleum ether and ethyl acetate is effective for isolating high-purity products (>95%). Monitoring reaction progress via TLC and optimizing solvent polarity during chromatography are critical for purity .
Q. How can the structural integrity of this compound be validated?
X-ray crystallography is the gold standard for confirming bond lengths, torsion angles, and stereochemistry. For instance, related furanone derivatives exhibit planar furan rings with deviations <0.02 Å from the mean plane, and substituents like chloro or alkoxy groups induce measurable torsional strain (e.g., C–Cl bonds at ~1.73 Å) . Complementary techniques include:
Q. What safety protocols are essential when handling this compound?
Due to its reactive chloro and lactone groups, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and skin contact. Store below -20°C if unstable, and dispose of waste via halogenated organic protocols. Refer to GHS-compliant SDS sheets for toxicity data (e.g., acute toxicity Category 4) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric synthesis?
The pentoxy group introduces steric hindrance, directing nucleophilic attacks to the less hindered C3/C4 positions. Chlorine’s electron-withdrawing effect activates the carbonyl carbon for nucleophilic addition. For example, chiral menthol-derived alkoxy groups at C5 induce asymmetry, enabling enantioselective synthesis of bioactive analogs (e.g., antimicrobial agents) . Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What crystallographic deviations arise from substituents in this compound, and how do they impact biological activity?
X-ray studies of analogs reveal that chloro substituents at C3/C4 shorten the C–N bond (1.331 Å vs. 1.355 Å in non-halogenated systems) due to conjugation with the carbonyl group. This distortion enhances electrophilicity, critical for binding to biological targets (e.g., bacterial enzymes) . Planar furanone rings (r.m.s. deviation <0.016 Å) stabilize interactions with hydrophobic pockets in proteins .
Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be systematically addressed?
Unexpected products often stem from solvent or reagent interactions. For example, DMF can act as a nucleophile, forming dimethylamino-substituted furanones instead of target adducts . To resolve contradictions:
Q. What strategies enhance the compound’s bioavailability in pharmacological studies?
Modify the pentoxy chain to improve solubility:
- Prodrug Design : Esterify the lactone with hydrophilic groups (e.g., PEG).
- Co-crystallization : Use co-formers like cyclodextrins to enhance dissolution rates.
- Structure-Activity Relationship (SAR) : Replace chlorine with bioisosteres (e.g., trifluoromethyl) to balance lipophilicity and metabolic stability .
Q. How does this compound compare to other halogenated furanones in antifungal activity?
Studies on 4-amino-2(5H)-furanones show that chloro substituents at C3/C4 enhance activity against Staphylococcus aureus (MIC 8 µg/mL) compared to non-halogenated analogs. The pentoxy group may reduce cytotoxicity by lowering membrane disruption potential. Comparative assays using disk diffusion or microbroth dilution are recommended .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
